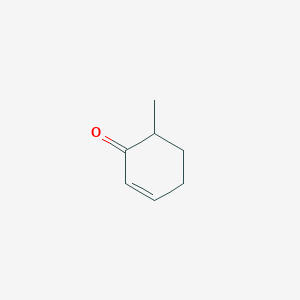![molecular formula C22H12ClF2N3 B2540283 1-(4-氯苯基)-6-氟-3-(4-氟苯基)-1H-吡唑并[4,3-c]喹啉 CAS No. 901247-70-9](/img/structure/B2540283.png)
1-(4-氯苯基)-6-氟-3-(4-氟苯基)-1H-吡唑并[4,3-c]喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline" belongs to a class of compounds known as pyrazoloquinolines, which are of significant interest due to their diverse biological activities and potential applications in material science. These compounds are known for their fluorescent properties and have been studied for their use in molecular sensors and light-emitting devices .
Synthesis Analysis
The synthesis of pyrazoloquinolines can be achieved through various methods, including palladium-catalyzed intramolecular C–N bond formation. For instance, novel 1H-pyrazolo[4,3-c]quinolines have been prepared from 4-chloroquinoline-3-carbaldehyde hydrazones using palladium catalysis, which also involves concurrent hydrazine N–N bond fission . Additionally, reactions between arylhydrazinium chlorides and chloroquinoline carbaldehydes have been employed to produce hydrazone derivatives and pyrazoloquinolines, which are of interest due to their antimicrobial and antiviral activities .
Molecular Structure Analysis
The molecular structure of pyrazoloquinolines often exhibits peripheral delocalization in the heteroaromatic portion of the fused ring system. This delocalization can affect the compound's physical properties and interactions, such as hydrogen bonding and π-π stacking, which are crucial for the formation of supramolecular structures . The molecular structure can also influence the photophysical properties of the compound, as seen in the case of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline .
Chemical Reactions Analysis
Pyrazoloquinolines can undergo various chemical reactions, including reversible quenching of fluorescence upon protonation. This process is influenced by the presence of protic acids and can be analyzed through steady-state and transient fluorescence spectra. The quenching mechanism involves both dynamic and static quenching, with the formation of a ground-state proton-transfer complex being responsible for static quenching .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinolines, such as solvatochromism, acidochromism, and solid-state fluorescence, are influenced by their molecular structure. These properties are important for the implementation of molecular logic switches and the interpretation of pH-dependent fluorescence. The photophysical properties, including the energy of the first electronic excited state and the effect of solvents on this energy, have been studied using techniques like the Lippert-Mataga plot and Kamlet–Taft multilinear regression analysis .
科学研究应用
光物理性质和分子传感器
1,3-二苯基-1H-吡唑并[3,4-b]喹啉衍生物与 1-(4-氯苯基)-6-氟-3-(4-氟苯基)-1H-吡唑并[4,3-c]喹啉具有相似的结构,因其明亮的荧光和作为分子传感器的潜力而被广泛研究。这些化合物的多功能性通过构建荧光团-间隔基-受体系统和通过分子内电荷转移起作用的荧光离子载体得以证明,展示了显着的分析物诱导的荧光增强和比率双发射。这些特性对于金属离子识别特别有利,突出了该化合物在开发先进传感材料中的潜力 Rurack 等人,2002。
荧光染料和电致发光应用
包括与 1-(4-氯苯基)-6-氟-3-(4-氟苯基)-1H-吡唑并[4,3-c]喹啉类似的改性的二苯基吡唑并喹啉的各种衍生物的光吸收和荧光光谱一直是研究的主题。这些研究包括实验研究和量子化学计算,揭示了此类化合物具有高度溶剂变色性,并表现出用于发光和电致发光应用的有希望的特性。溶剂变色性,加上观察到的光吸收和荧光带随溶剂极性的变化,强调了这些衍生物在为各种应用创建可调谐荧光染料方面的潜力 Danel 等人,2010。
光伏器件
类似于 1-(4-氯苯基)-6-氟-3-(4-氟苯基)-1H-吡唑并[4,3-c]喹啉的喹啉衍生物的光伏特性研究证明了它们在有机-无机光电二极管制造中的功效。用这些化合物构建的异质结二极管的电学特性在光照下表现出整流行为和光伏特性,表明它们适用于光电二极管应用。事实证明,氯苯基等取代基的存在可以改善二极管参数,表明对核心结构的特定改性可以增强光伏器件的性能 Zeyada 等人,2016。
安全和危害
未来方向
作用机制
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been found to interact with their targets through various mechanisms, leading to changes in cellular function .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
属性
IUPAC Name |
1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClF2N3/c23-14-6-10-16(11-7-14)28-22-17-2-1-3-19(25)21(17)26-12-18(22)20(27-28)13-4-8-15(24)9-5-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQUYLKZKULMDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CN=C2C(=C1)F)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B2540201.png)
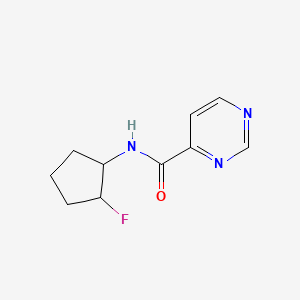
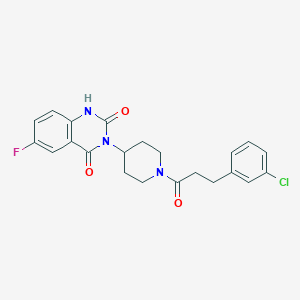
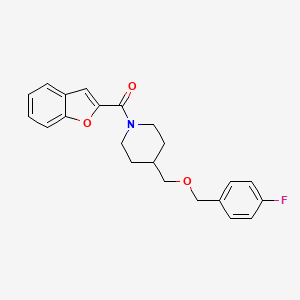
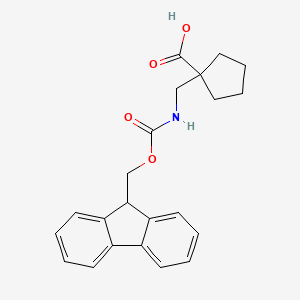

![N-cyclohexyl-2-(4-fluorobenzyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2540210.png)
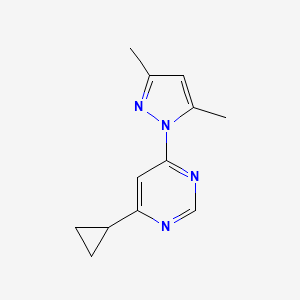

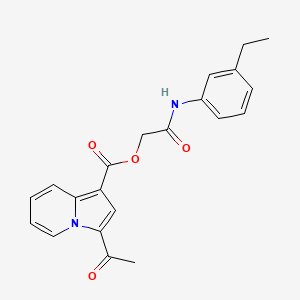
![9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid](/img/structure/B2540216.png)
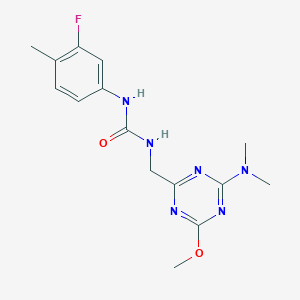
![1-(2-sulfamoylphenyl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea](/img/structure/B2540220.png)
